Arecoline

Beschreibung

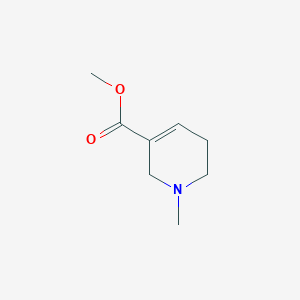

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJPJSXJAXAIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022617 | |

| Record name | Arecoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

209.00 °C. @ 760.00 mm Hg | |

| Record name | Arecoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arecoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.00E+06 mg/L @ 25 °C (exp) | |

| Record name | Arecoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arecoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-75-2 | |

| Record name | Arecoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | arecoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arecoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARECOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ALN5933BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arecoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Arecoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

arecoline hydrobromide pharmacology and toxicology review

An In-depth Technical Guide on the Pharmacology and Toxicology of Arecoline Hydrobromide

Introduction

This compound hydrobromide is the hydrobromide salt of this compound, a naturally occurring alkaloid found in the nuts of the Areca catechu palm, commonly known as the betel nut.[1] this compound is the primary active psychoactive and medicinal component of the areca nut, which is chewed by at least 10% of the world's population.[1] Historically, it has been used in traditional medicine for promoting digestion and as an anthelmintic to kill parasites.[1][2] In veterinary medicine, it was employed to treat tapeworm infections in dogs.[1][3] In recent decades, research has highlighted its diverse pharmacological activities, alongside significant toxicological concerns, including its classification as a probable human carcinogen.[1][4]

This technical guide provides a comprehensive review of the pharmacology and toxicology of this compound hydrobromide, intended for researchers, scientists, and drug development professionals. It summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows.

Physicochemical Properties

This compound hydrobromide is a crystalline salt formed by adding hydrobromic acid to this compound.[1][2] Its stability and solubility in water make it a more suitable form for experimental and medicinal use compared to the oily, volatile this compound base.[1][5]

| Property | Value | Reference |

| IUPAC Name | methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate;hydrobromide | [1] |

| Molecular Formula | C₈H₁₄BrNO₂ | [1] |

| Molecular Weight | 236.11 g/mol | [1] |

| Melting Point | 177–179 °C | [6] |

| Solubility | Soluble in water (1:1) and alcohol (1:10) | [5] |

Pharmacology

The pharmacological effects of this compound are primarily mediated through its action on the cholinergic nervous system. When administered, this compound hydrobromide dissociates, and the this compound moiety exerts its effects.

Mechanism of Action

This compound is a non-selective partial agonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[7][8] This agonism is the primary driver of its parasympathomimetic effects, which include pupillary and bronchial constriction.[5][7] It also acts as an agonist at nicotinic acetylcholine receptors.[9][10] The stimulation of these receptors in the central and peripheral nervous systems leads to a wide range of downstream effects.[6] For instance, its stimulant properties are thought to arise from increased dopaminergic neurotransmission in the brain's mesolimbic pathway.[6]

Pharmacodynamics

The effects of this compound are dose-dependent and impact multiple organ systems.

-

Central Nervous System (CNS): this compound can cross the blood-brain barrier and exerts effects such as stimulation, alertness, and euphoria.[6] It has been investigated for potential therapeutic use in Alzheimer's disease due to its cholinomimetic activity, which may alleviate cognitive deficits.[8][11]

-

Digestive System: It stimulates the digestive system by activating muscarinic receptors, leading to increased smooth muscle contractions in the stomach, ileum, and colon.[4][6] This action underlies its traditional use as a digestive aid.[1]

-

Cardiovascular System: this compound acts as a vasodilator, which may be due to increased plasma nitric oxide.[6] It can also induce both tachycardia and bradycardia.[5]

-

Endocrine System: It can increase testosterone levels by stimulating Leydig cells and also activates the hypothalamic-pituitary-adrenal (HPA) axis.[6]

Pharmacokinetics

When administered, this compound hydrobromide is rapidly absorbed and metabolized. The this compound is hydrolyzed in the body to arecaidine, a GABA reuptake inhibitor.[6] Other metabolites include this compound N-oxide and N-methylnipecotic acid.[1][6]

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (Following a single 3 mg/kg oral dose of this compound hydrobromide)

| Parameter | Symbol | Value |

| Peak Plasma Concentration | Cₘₐₓ | 60.61 ng/mL |

| Time to Peak Concentration | Tₘₐₓ | 120.07 min |

| Half-life | t₁/₂ | 69.32 min |

| Plasma Clearance | CL/F | 0.19 L/min/kg |

| Area Under the Curve (0-t) | AUC₀₋ₜ | 15116.86 minng/mL |

| Area Under the Curve (0-∞) | AUC₀₋∞ | 15771.37 minng/mL |

| Data from Li et al., as cited in[1]. |

Table 2: In Vitro Hydrolytic Kinetics in Human Liver Microsomes (HLM)

| Compound | Kₘ (mM) | Vₘₐₓ (nmol/min/mg) | Intrinsic Clearance (Clᵢₙₜ, in vitro) (μL/min/mg) |

| This compound | 8.68 | 783 | 90.3 |

| Guvacoline | 34.3 | 35 | 1.02 |

| Data from[12]. |

Toxicology

Despite its pharmacological activities, this compound hydrobromide possesses significant toxicity. The International Agency for Research on Cancer (IARC) has classified this compound as "probably carcinogenic to humans" (Group 2B).[4][11]

Acute Toxicity

This compound can be severely toxic upon ingestion, with side effects including increased salivation, nausea, vomiting, abdominal cramps, and diarrhea.[5] Overdose can lead to more severe effects like respiratory distress, hypotension, cardiac arrhythmia, and tremors.[5]

Table 3: Acute Toxicity Values for this compound and its Hydrobromide Salt

| Substance | Species | Route | LD₅₀ / MLD |

| This compound | Mouse | Subcutaneous | 100 mg/kg (LD₅₀) |

| This compound | Mouse | Oral | 550 mg/kg (LD₅₀) |

| This compound | Rat | Oral | 40 mg/kg (LD₅₀) |

| This compound | Dog | - | 5 mg/kg (MLD) |

| This compound | Horse | - | 1.4 mg/kg (MLD) |

| This compound Hydrobromide | Mouse | Oral | 600 mg/kg (LD₅₀) |

| This compound Hydrobromide | Mouse | Intravenous | 18 mg/kg (LD₅₀) |

| This compound Hydrobromide | Rat | Parenteral | 270 mg/kg (LD₅₀) |

| Data compiled from[5][6][9][13]. MLD: Minimum Lethal Dose. |

Carcinogenicity and Genotoxicity

Chronic exposure to this compound is strongly associated with oral submucous fibrosis (OSF), a precancerous condition, and oral squamous cell carcinoma (OSCC).[11][14] The proposed mechanisms include:

-

Induction of Oxidative Stress: this compound induces the production of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, leading to genomic instability.[11][14]

-

Epigenetic Dysregulation and Immune Dysfunction: These factors also contribute to its carcinogenic properties.[11][14]

-

Genotoxicity: this compound hydrobromide has demonstrated genotoxic effects, causing chromosomal aberrations, micronucleus formation, and sister-chromatid exchange in bone marrow cells in animal studies.[2]

Systemic and Organ-Specific Toxicity

-

Hepatotoxicity: this compound has been shown to be toxic to hepatocytes, compromising liver function through mechanisms that include oxidative stress and apoptosis.[4][14]

-

Reproductive Toxicity: Studies have indicated that this compound can have toxic effects on the reproductive system.[4]

-

Teratogenicity: this compound hydrobromide has shown teratogenic effects, including embryonic toxicity in zebrafish models.[1][14]

-

Respiratory Effects: It can cause bronchoconstriction and may negatively impact respiratory function in asthmatic patients.[4][7]

Key Experimental Protocols

Pharmacokinetic Analysis in Beagle Dogs

-

Objective: To determine the pharmacokinetic profile of this compound after oral administration of this compound hydrobromide.

-

Methodology:

-

Subjects: Beagle dogs.

-

Administration: A single oral dose of 3 mg/kg of this compound hydrobromide tablets was administered.

-

Sample Collection: Plasma samples were collected at multiple time points (0.5 to 24 hours) post-administration.

-

Analysis: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Processing: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, t₁/₂, and AUC were calculated from the concentration-time data.

-

-

Reference: This protocol is based on the study by Li et al., as described in[1].

In Vivo Model of Rheumatoid Arthritis

-

Objective: To evaluate the therapeutic potential of this compound hydrobromide in a mouse model of rheumatoid arthritis.

-

Methodology:

-

Model: Collagen-Induced Arthritis (CIA) in mice, a standard model that mimics human rheumatoid arthritis.

-

Treatment: CIA mice were treated with this compound hydrobromide.

-

Assessment: The severity of arthritis symptoms was evaluated.

-

Mechanism Analysis: RNA sequencing was performed on synovial fibroblasts to identify the molecular pathways affected by the treatment.

-

-

Key Finding: this compound hydrobromide was found to alleviate arthritis symptoms by inactivating the PI3K/AKT signaling pathway in synovial fibroblasts.[1]

-

Reference: This protocol is based on the study by He J, et al., as cited in[1].

Signaling Pathways and Visualizations

This compound-Mediated PI3K/AKT Pathway Inhibition

This compound hydrobromide has been shown to exert anti-inflammatory effects in rheumatoid arthritis by inhibiting the PI3K/AKT signaling pathway.[1] This pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in the pathogenesis of arthritis.

Caption: Figure 1: Inhibition of the PI3K/AKT pathway by this compound Hydrobromide.

Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound hydrobromide in an animal model.

Caption: Figure 2: Workflow for a typical preclinical pharmacokinetic study.

Conclusion

This compound hydrobromide is a pharmacologically complex compound with a dual nature. Its cholinomimetic properties present potential therapeutic avenues for conditions like Alzheimer's disease and rheumatoid arthritis.[1][11] However, its significant toxicological profile, including acute toxicity, systemic organ damage, and probable carcinogenicity, poses substantial hurdles for its clinical application.[1][4] Future research must focus on elucidating its specific molecular targets to separate therapeutic effects from toxicity, potentially through the development of more selective receptor agonists or novel drug delivery systems that minimize systemic exposure.[1][15] A thorough understanding of its pharmacology and toxicology is critical for any professional working with this compound or developing related therapeutics.

References

- 1. Comprehensive Insights into this compound Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Acrolein, Crotonaldehyde, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review of the toxic effects and health functions of this compound on multiple organ systems [maxapress.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound Hydrobromide | C8H14BrNO2 | CID 9301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. maxapress.com [maxapress.com]

- 12. In vitro hydrolysis of areca nut xenobiotics in human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. mdpi.com [mdpi.com]

- 15. The pharmacology, toxicology and potential applications of this compound: a review | Semantic Scholar [semanticscholar.org]

The Physiological Impact of Arecoline on Neurotransmitter Release: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Arecoline, the primary psychoactive alkaloid in the areca nut, exerts a complex and multifaceted influence on the central nervous system.[1] Its effects are largely attributed to its interaction with various neurotransmitter systems, leading to a range of physiological and psychological responses from stimulation and euphoria to cognitive enhancement and addiction.[1][2] This technical guide provides a comprehensive overview of the physiological effects of this compound on the release of key neurotransmitters, including acetylcholine, dopamine, norepinephrine, serotonin, and GABA. The information is compiled from a range of preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Modulation of Cholinergic System

This compound's primary mechanism of action involves its role as a non-selective partial agonist of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[2][3] This interaction directly impacts cholinergic signaling, which is crucial for cognitive functions such as learning and memory.[4]

Effects on Acetylcholine Release

Studies have shown that this compound administration leads to a reduction in acetylcholine (ACh) levels in both the cortex and "subcortex" of mice.[5] This effect, observed at a dose of 10 mg/kg, suggests a potential feedback mechanism or a complex regulatory role of this compound on cholinergic neurons.[5]

Receptor Binding and Signaling

This compound's agonistic activity at mAChRs, particularly the M1 subtype, is believed to mediate its effects on cognition and analgesia.[6][7] It also interacts with various nAChR subtypes, including those associated with addiction, such as α4β2 and α6β3. Furthermore, this compound acts as a silent agonist at α7 nAChRs. The activation of these receptors initiates downstream signaling cascades that influence synaptic plasticity and neuronal excitability.[4][8]

Dopaminergic System and Reward Pathways

The stimulant and addictive properties of this compound are strongly linked to its ability to modulate the dopaminergic system, particularly within the brain's reward pathways.[2]

Increased Dopamine Levels and Neuronal Activity

This compound administration has been shown to significantly increase dopamine (DA) levels in the cortex and serum of rodents.[5][9] In vivo electrophysiological studies have demonstrated that this compound induces a significant excitatory response in dopaminergic neurons within the ventral tegmental area (VTA), a key component of the reward circuit.[10][11] This includes an enhancement of both the firing rate and burst firing of these neurons, leading to increased synaptic dopamine release.[10][12]

dot

Impact on Monoaminergic Systems: Norepinephrine and Serotonin

This compound also influences the release of other monoamine neurotransmitters, namely norepinephrine (NE) and serotonin (5-HT), which are involved in regulating mood, arousal, and anxiety.

Norepinephrine

A statistically significant reduction in norepinephrine levels has been observed in the cortex and "subcortex" of mice following a 10 mg/kg dose of this compound.[5] However, other studies have reported elevated levels of norepinephrine, suggesting dose- and context-dependent effects.[13][14]

Serotonin

The effects of this compound on serotonin are also complex. Some studies report an increase in serotonin levels, while others show a significant decrease in serum and brain tissue.[9][13][14][15] These discrepancies may be attributable to differences in experimental models and dosages.

Modulation of the GABAergic System

The primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), is also affected by this compound, although the effects appear to be less direct compared to other neurotransmitter systems.

No Direct Effect on GABAergic Neuron Firing

Electrophysiological studies have shown that this compound does not significantly affect the firing activity of GABAergic neurons in the VTA.[10]

Indirect Modulation through Metabolites

The major metabolite of this compound, arecaidine, acts as a GABA reuptake inhibitor.[2] This action would lead to an increase in the synaptic concentration of GABA, potentially contributing to the anxiolytic and sedative effects reported at certain doses.[2]

dot

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on neurotransmitter levels as reported in various preclinical studies.

Table 1: Effects of this compound on Acetylcholine and Monoamines in Mouse Brain

| Neurotransmitter | Brain Region | This compound Dose (s.c.) | % Change from Control | Reference |

| Acetylcholine (ACh) | Cortex | 10 mg/kg | ↓ (p 5-10%) | [5] |

| "Subcortex" | 10 mg/kg | ↓ (p 5-10%) | [5] | |

| Norepinephrine (NE) | Cortex & "Subcortex" | 10 mg/kg | ↓ (Significant) | [5] |

| Dopamine (DA) | Cortex | 2 mg/kg | ↑ (Significant) | [5] |

| Cortex | 10 mg/kg | ↑ (Significant) | [5] |

Table 2: Effects of this compound on Neurotransmitters in Mouse Serum

| Neurotransmitter | This compound Administration | % Change from Control | p-value | Reference |

| 5-Hydroxytryptamine (5-HT) | Oral | ↓ (Significant) | < 0.05 | [9] |

| Dopamine (DA) | Oral | ↑ (Marked) | < 0.001 | [9] |

| γ-Aminobutyric Acid (GABA) | Oral | No significant change | > 0.05 | [9] |

Experimental Protocols

A detailed understanding of the methodologies used in these studies is crucial for interpretation and replication.

In Vivo Microdialysis for Acetylcholine Release

This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.[16][17]

Protocol Outline:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., cortex, hippocampus).[18]

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[18]

-

Dialysate Collection: Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).[16]

-

Sample Analysis: The collected dialysate samples are then analyzed using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentration of acetylcholine.[18]

dot

In Vivo Electrophysiology for Neuronal Activity

This method is used to record the electrical activity of individual neurons in response to pharmacological agents like this compound.

Protocol Outline:

-

Animal Preparation: Anesthetized animals are placed in a stereotaxic frame.

-

Electrode Placement: A recording electrode is lowered into the specific brain region of interest (e.g., VTA).

-

Neuron Identification: Putative dopaminergic or GABAergic neurons are identified based on their characteristic firing patterns and responses to specific pharmacological agents.

-

Drug Administration: A baseline recording of neuronal activity is established before the systemic or local administration of this compound.

-

Data Acquisition and Analysis: Changes in the firing rate, burst firing, and other electrophysiological parameters are recorded and analyzed to determine the effect of the drug.[10]

Conclusion

This compound's physiological effects are deeply rooted in its ability to modulate a wide array of neurotransmitter systems. Its primary action as a cholinergic agonist initiates a cascade of events that significantly alters dopaminergic, noradrenergic, serotonergic, and GABAergic signaling. The resulting changes in neurotransmitter release and neuronal activity underlie the complex behavioral and physiological responses observed with areca nut use. A thorough understanding of these mechanisms is paramount for researchers and professionals involved in studying the addictive potential of this compound and developing novel therapeutic strategies targeting these neurotransmitter systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Modulation of neural activity and gene expression by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of this compound on the levels of acetylcholine, norepinephrine and dopamine in the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmaceutical Assessment Suggests Locomotion Hyperactivity in Zebrafish Triggered by this compound Might Be Associated with Multiple Muscarinic Acetylcholine Receptors Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M1 receptor activation is a requirement for this compound analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of neural activity and gene expression by this compound [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats [frontiersin.org]

- 13. Recent Advance on Biological Activity and Toxicity of this compound in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Unveiling the Mystery of the Stimulatory Effects of this compound: Its Relevance to the Regulation of Neurotransmitters and the Microecosystem in Multi-Ecological Intestinal Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Psychoactive and Stimulatory Properties of Arecoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecoline, the primary psychoactive alkaloid found in the nuts of the Areca catechu palm, is one of the most widely consumed psychoactive substances globally, trailing only caffeine, nicotine, and alcohol.[1][2] Its use is associated with a range of central nervous system (CNS) effects, including stimulation, euphoria, and cognitive enhancement, which contribute to its habitual use and potential for dependence.[3][4] This technical guide provides a comprehensive investigation into the psychoactive and stimulatory properties of this compound, detailing its complex pharmacology, mechanism of action, downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling and workflow diagrams to support advanced research and drug development initiatives.

Pharmacodynamics and Mechanism of Action

This compound exerts its effects through a complex interaction with the cholinergic system, acting as an agonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively).[4][5] This dual activity is central to its diverse physiological and psychological effects.

Muscarinic Acetylcholine Receptor (mAChR) Agonism

This compound is a non-selective partial agonist of mAChRs, with activity at M1, M2, and M3 subtypes being well-documented.[1][6] Its interaction with these G protein-coupled receptors is responsible for many of its parasympathomimetic effects, such as increased salivation and smooth muscle contraction.[6][7][8] In the CNS, activation of M1 receptors, in particular, is linked to improvements in learning and memory, which has led to investigations of this compound as a potential therapeutic for Alzheimer's disease.[6][7]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Recent studies have revealed that this compound's activity extends to nAChRs, which is thought to be a significant factor in its addictive properties.[1][9]

-

Partial Agonism: this compound is a partial agonist for nAChR subtypes associated with nicotine addiction, specifically those containing α4 and β2 subunits, as well as those containing α6 and β3 subunits.[1][10][11] It demonstrates low efficacy (6-10%) at these receptors compared to acetylcholine.[1][9]

-

Silent Agonism: At the α7 nAChR subtype, this compound acts as a "silent agonist." It does not activate the receptor channel when applied alone but induces a conformational state that can be activated by a positive allosteric modulator (PAM) like PNU-120696.[1][9][10] This interaction may contribute to its reported anti-inflammatory effects.[1][9]

Effects on Other Neurotransmitter Systems

The stimulatory and addictive properties of this compound are also attributed to its influence on dopaminergic neurotransmission within the mesolimbic pathway, a key component of the brain's reward system.[3] Furthermore, arecaidine, a major metabolite of this compound, is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, which may contribute to the overall excitatory effect.[3][7]

Quantitative Pharmacological and Toxicological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a basis for dose-response and safety profile comparisons.

Table 1: In Vitro Receptor Activity of this compound

| Receptor Target | Assay System | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| α4β2* & α6* nAChRs | Xenopus Oocytes | Efficacy | ~6-10% (relative to ACh) | [1][9] |

| α7 nAChR (+ 30µM PNU-120596) | Xenopus Oocytes | EC₅₀ (Peak Current) | 60 ± 7 µM | [1] |

| α7 nAChR (+ 30µM PNU-120596) | Xenopus Oocytes | EC₅₀ (Net Charge) | 93 ± 2 µM | [1] |

| High-Sensitivity α4β2 nAChR | Xenopus Oocytes | EC₅₀ | 14 ± 3 µM | [1] |

| α6-containing nAChR | Xenopus Oocytes | EC₅₀ | 21 ± 4 µM | [1] |

| Low-Sensitivity α4β2 nAChR | Xenopus Oocytes | EC₅₀ | 75 ± 7 µM |[1] |

Table 2: Toxicological Data for this compound

| Parameter | Animal Model | Route of Administration | Value | Reference(s) |

|---|---|---|---|---|

| LD₅₀ | Mouse | Subcutaneous | 100 mg/kg | [3] |

| Minimum Lethal Dose (MLD) | Mouse | Oral | 100 mg/kg | [7] |

| Minimum Lethal Dose (MLD) | Dog | Oral | 5 mg/kg | [7] |

| Minimum Lethal Dose (MLD) | Horse | Oral | 1.4 mg/kg |[7] |

Key Downstream Signaling Pathways

This compound's binding to mAChRs and nAChRs initiates multiple downstream signaling cascades that are implicated in both its psychoactive effects and its documented cytotoxicity and carcinogenicity.

MAPK/ERK and PI3K/Akt Pathways

Activation of mAChRs by this compound can transactivate the Epidermal Growth Factor Receptor (EGFR) through a metalloproteinase-dependent pathway.[12][13] This, along with direct G-protein coupling, triggers downstream kinase signaling, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[12][14] These pathways are crucial for regulating cell proliferation, survival, and migration. Chronic activation of these pathways is linked to the pathogenesis of oral submucous fibrosis and oral squamous cell carcinoma.[12][14]

TGF-β/Smad Pathway

This compound has been shown to induce fibrosis, particularly in cardiac and oral tissues, through the upregulation of Transforming Growth Factor-beta (TGF-β1).[15] This cytokine activates its downstream signaling mediators, Smad2 and Smad3, which translocate to the nucleus and promote the transcription of genes involved in extracellular matrix deposition and fibrosis.[15] This pathway is often initiated by this compound-induced reactive oxygen species (ROS).[15]

Experimental Protocols

The investigation of this compound's properties relies on a variety of established in vitro, in vivo, and ex vivo models.

Protocol 1: In Vitro nAChR Activity Assay using Xenopus Oocyte Expression

This protocol is adapted from studies characterizing this compound's effects on specific nAChR subtypes.[1]

-

Oocyte Preparation: Harvest stage V-VI oocytes from Xenopus laevis. Defolliculate the oocytes by incubation with collagenase.

-

cRNA Injection: Inject oocytes with cRNA encoding the specific human nAChR subunits of interest (e.g., α4 and β2; or α7). Incubate for 2-7 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes and clamp the membrane potential at -70 mV.

-

Drug Application:

-

Establish a baseline response by applying a control agonist (e.g., 100 µM acetylcholine) for a set duration (e.g., 6 seconds) followed by a washout period (e.g., 241 seconds).

-

Apply varying concentrations of this compound using the same application and washout timing.

-

For silent agonist testing (e.g., on α7), co-apply this compound with a PAM (e.g., 30 µM PNU-120596).

-

-

Data Acquisition and Analysis: Record the elicited currents. Measure peak current amplitude and net charge. Normalize responses to the control agonist and plot concentration-response curves to determine EC₅₀ and relative efficacy.

Protocol 2: In Vivo Locomotor Activity Assessment in Zebrafish Larvae

This protocol is based on studies investigating the stimulatory effects of this compound on locomotor behavior.[16]

-

Animal Model: Use wild-type zebrafish (Danio rerio) larvae at 5 days post-fertilization (dpf).

-

This compound Exposure: Place individual larvae into wells of a 96-well plate containing embryo medium. Add this compound to achieve desired final concentrations (e.g., 0.001 to 1 ppm). Include a vehicle control group. Allow for an acclimation period.

-

Behavioral Recording: Place the 96-well plate into an automated high-throughput behavioral recording system (e.g., DanioVision).

-

Locomotion Paradigm: Subject the larvae to alternating light and dark cycles (e.g., 10 minutes light, 10 minutes dark) for a defined period. The system's camera records the movement of each larva.

-

Data Analysis: Use tracking software to quantify the total distance moved, velocity, and time spent active for each larva. Compare the activity levels between this compound-treated and control groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound possesses significant psychoactive and stimulatory properties driven by its complex pharmacology as a dual-acting cholinergic agonist. Its partial agonism at key nicotinic receptor subtypes (α4β2, α6) likely underlies its abuse potential, while its activity at muscarinic receptors contributes to its cognitive and parasympathetic effects. The elucidation of downstream signaling pathways, such as MAPK/ERK and TGF-β, is critical for understanding the molecular basis of its long-term health consequences, including carcinogenesis and fibrosis. The experimental protocols detailed herein provide a robust framework for further investigation. For drug development professionals, this compound serves as a complex lead compound; its cholinergic activity presents opportunities for developing novel therapeutics for cognitive disorders, while its addictive and toxic profiles underscore the need for careful structural modification and targeted receptor subtype selectivity in any future drug design efforts.

References

- 1. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 2. This compound - Acrolein, Crotonaldehyde, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of neural activity and gene expression by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Critical Interpretive Synthesis of the Role of this compound in Oral Carcinogenesis: Is the Local Cholinergic Axis a Missing Link in Disease Pathophysiology? [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The molecular mechanisms underlying this compound-induced cardiac fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Extraction and Purification of Arecoline from Areca catechu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecoline, a primary psychoactive alkaloid found in the nuts of the Areca catechu palm, has garnered significant scientific interest due to its diverse pharmacological activities, including its effects on the central and parasympathetic nervous systems. This technical guide provides a comprehensive overview of the natural sources of this compound and details various methods for its extraction and purification. It is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document outlines methodologies ranging from traditional solvent-based techniques to modern supercritical fluid extraction, presenting quantitative data, detailed experimental protocols, and visual representations of associated biochemical pathways and experimental workflows.

Natural Sources of this compound

The principal natural source of this compound is the fruit of the Areca catechu palm, commonly known as the areca nut or betel nut.[1][2] This palm is extensively cultivated in South and Southeast Asia, the tropical Pacific, and parts of East Africa.[2] The concentration of this compound in the areca nut can vary depending on factors such as the geographical origin, season of harvest, and the maturity of the nut.[3][4] Typically, this compound constitutes about 0.3% to 0.6% of the dried nut's weight.[5][6] Unripe areca nuts have been found to contain a higher concentration of this compound compared to ripe nuts.[3][7] Besides this compound, areca nuts contain other alkaloids such as arecaidine, guvacine, and guvacoline.[2][8]

Extraction Methodologies

Several methods have been developed for the extraction of this compound from Areca catechu. The choice of method often depends on the desired yield, purity, cost, and environmental considerations. Key methods include steam distillation, solvent extraction, and supercritical fluid extraction.

Steam Distillation

Steam distillation is a traditional and effective method for extracting volatile compounds like this compound.[9] This technique is advantageous due to its relatively low cost and the ability to extract this compound with high recovery rates, reportedly up to 96%.[9]

Experimental Protocol: Steam Distillation [9]

-

Sample Preparation: Grind dried areca nuts to a 30-mesh powder.

-

Alkalinization: Place 2.5 g of the powdered sample into a distillation flask. Add 5 mL of 0.3 N NaOH solution to uniformly wet the sample. The alkaline condition (pH 9.0-9.1) is crucial for the release of this compound from the plant matrix.[9]

-

Apparatus Setup: Connect the distillation flask to a steam generator and a condenser. Place a receiving flask containing 10 mL of 0.02 N H₂SO₄ in an ice bath, ensuring the condenser tip is submerged in the acid.

-

Distillation: Introduce steam into the distillation flask. Adjust the heating to ensure a distillation rate of approximately 10 mL/min.

-

Collection: Collect at least 150 mL of distillate over a period of 15 minutes.

-

Quantification: Titrate the distillate against a standard 0.022 N NaOH solution using methyl red as an indicator. The this compound content can be calculated from the difference in titer values between the sample and a blank distillation. (1 mL of 0.02 N NaOH is equivalent to 0.003108 g of this compound).[9]

Solvent Extraction

Solvent extraction is a widely used method for isolating this compound. Various organic solvents can be employed, with the choice of solvent influencing the extraction efficiency and the co-extraction of other compounds.

Ethanol reflux extraction is a common solvent-based method. Optimization of parameters such as ethanol concentration, solid-to-liquid ratio, temperature, and pH is critical for maximizing the extraction yield.

Experimental Protocol: Ethanol Reflux Extraction [10]

-

Sample Preparation: Use powdered betel nut husk.

-

Extraction: Perform reflux extraction with 85% ethanol at a material-to-liquid ratio of 1:14 (g/mL).

-

Extraction Conditions: Maintain the extraction temperature at 85°C and the pH at 8.

-

Analysis: Determine the this compound content in the extract using High-Performance Liquid Chromatography (HPLC). Under these optimized conditions, an extraction rate of 0.251 ± 0.03% has been reported.[10]

Methanol and acetone are also effective solvents for this compound extraction. Acetone, in particular, has been shown to be effective in maximizing the extraction of polyphenols while minimizing this compound extraction when desired.[1][11]

Experimental Protocol: General Solvent Extraction for HPLC Analysis [3]

-

Sample Preparation: Use dried and powdered areca nut seeds.

-

Extraction: An organic solvent is adjusted to an alkaline pH (~8) to convert this compound to its neutral form. The extraction is performed at 45°C for 6 hours.[3]

-

Acid-Base Partitioning: The resulting organic solvent is extracted with a 2 M sulfuric acid solution. The aqueous extracts are then collected.

-

Final Extraction: The aqueous layer is neutralized with 6 M sodium hydroxide and then extracted with dichloromethane.

-

Drying and Concentration: The final organic extracts are dried over magnesium sulfate and evaporated to yield the this compound extract.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (SC-CO₂), is a modern and environmentally friendly technique that offers high yields and product quality.[12][13] The solvating power of SC-CO₂ can be tuned by altering the temperature and pressure.

Experimental Protocol: Supercritical CO₂ Extraction [12]

-

Sample Preparation: Dehusk areca nuts and soak the kernels in water for 24 hours to facilitate extraction.

-

Loading: Place 10 g of the soaked areca nut kernels into the extraction vessel.

-

SFE System: Use a supercritical fluid extraction system with commercial liquefied CO₂ (purity 99.9%).

-

Extraction Conditions: Investigate various combinations of temperature and pressure. The optimal condition reported is a pressure of 10.3 MPa and a temperature of 50°C.[12][13][14][15] The flow rate is regulated at 2 mL/min.

-

Extraction Duration: Conduct the extraction over a period of 24 hours.

Purification Techniques

Following initial extraction, the crude extract often contains a mixture of alkaloids and other plant metabolites. Further purification is necessary to isolate this compound of high purity.

Acid-Base Extraction

This classic technique exploits the basic nature of this compound. The extract is dissolved in an acidic solution, which protonates the alkaloid, making it water-soluble. Impurities can then be removed with an organic solvent. Subsequently, the aqueous layer is made alkaline, deprotonating the this compound and allowing its extraction into an immiscible organic solvent.[3]

Chromatographic Methods

Chromatography is a powerful tool for the purification of this compound.

-

Macroporous Resin Adsorption: The crude extract, with its pH adjusted to 3-5, can be passed through a macroporous resin column. After washing, the pH of the eluent is adjusted to 7-8, and this compound is extracted with chloroform.[16]

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the final purification of this compound. A chloroform-methanol-water or a normal hexane-ethyl acetate-methanol-water solvent system can be used. This method can yield this compound with a purity of over 98%.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is primarily used for the quantitative analysis of this compound but can also be adapted for preparative scale purification.[3][7][17]

Quantitative Data Summary

The following tables summarize the quantitative data from various extraction studies.

Table 1: Supercritical CO₂ Extraction of this compound - Effect of Temperature and Pressure [12][13]

| Pressure (MPa) | Temperature (°C) | Relative this compound Concentration/Yield |

| 10.3 | 40 | Lower |

| 10.3 | 50 | Optimal |

| 20.0 | 40 | Higher than at 50°C |

| 20.0 | 50 | Lower than at 40°C |

| 25.6 | 40 | High |

| 25.6 | 50 | Lower |

Table 2: Ethanol Reflux Extraction of this compound - Optimized Parameters [10]

| Parameter | Optimal Value | This compound Extraction Rate (%) |

| Ethanol Concentration | 85% | 0.251 ± 0.03 |

| Material/Liquid Ratio | 1:14 (g/mL) | |

| Extraction Temperature | 85°C | |

| pH | 8 |

Table 3: this compound Content in Areca catechu Nuts

| Nut Condition | This compound Content (% w/w of dried seed powder) | Reference |

| Unripe | 0.1434 ± 0.0016 | [3][7][17] |

| Ripe | 0.0944 ± 0.0002 | [3][7][17] |

This compound Signaling Pathways

This compound exerts its biological effects by interacting with various cellular signaling pathways. It primarily acts as an agonist for muscarinic and nicotinic acetylcholine receptors.[5][18]

Caption: Putative signaling pathways activated by this compound.

This compound preferentially binds to muscarinic acetylcholine receptors (mAChR) and can also act as a partial agonist at nicotinic acetylcholine receptors (nAChR).[18] The activation of mAChR can trigger a "triple-membrane-passing" signaling cascade, leading to the activation of the EGFR pathway and downstream kinase signaling, including the Ras/Raf/MEK/ERK pathway.[18] Both mAChR and nAChR can activate MAPK signaling.[18] These receptors also synergistically promote cell survival and inhibit apoptosis through the PI3K/Akt and p21 pathways, respectively.[18] Furthermore, this compound-induced signaling through integrins and TGF-beta can promote cell migration, invasion, fibrosis, and senescence.[18] Low doses of this compound have been shown to promote cell proliferation by accelerating cell cycle progression.[19]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and purification of this compound from Areca catechu.

Caption: A generalized workflow for this compound extraction and purification.

This workflow begins with the preparation of the raw material, followed by an extraction step to obtain a crude extract. This extract then undergoes one or more purification steps to isolate this compound. The final product is then analyzed to determine its purity and concentration.

Conclusion

This guide has provided a detailed overview of the natural sources, extraction methods, and purification techniques for this compound from Areca catechu. The presented data and protocols offer a valuable resource for researchers and professionals in the field. The choice of an appropriate extraction and purification strategy will depend on the specific research or developmental goals, balancing factors such as yield, purity, scalability, and environmental impact. Further research into optimizing these methods and exploring novel, more efficient techniques is warranted to facilitate the continued investigation of this compound's pharmacological properties and potential therapeutic applications.

References

- 1. Separation of polyphenols and this compound from areca nut (Areca catechu L.) by solvent extraction, its antioxidant activity, and identification of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Areca nut - Wikipedia [en.wikipedia.org]

- 3. thaiscience.info [thaiscience.info]

- 4. Detection of this compound by simple high-performance thin-layer chromatographic method in Indian nontobacco pan masala - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. mdpi.com [mdpi.com]

- 9. organic chemistry - Process of this compound Extraction - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Optimizing the Ethanol Reflux Extraction of this compound from Betel Nut Husk [spkx.net.cn]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. jfda-online.com [jfda-online.com]

- 13. "Optimization of this compound extraction from areca nut using supercritica" by Rahman N.N.N. Ab, Z.I. Sarker et al. [jfda-online.com]

- 14. [PDF] Optimization of this compound extraction from areca nut using supercritical carbon dioxide | Semantic Scholar [semanticscholar.org]

- 15. psasir.upm.edu.my [psasir.upm.edu.my]

- 16. CN101967119A - Method for purifying this compound - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Low-dose this compound regulates distinct core signaling pathways in oral submucous fibrosis and oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

arecoline metabolism pathways and its primary metabolites in vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecoline, a primary psychoactive alkaloid found in the areca nut (the fruit of the Areca catechu palm), is consumed by hundreds of millions of people worldwide. Its widespread use, coupled with its classification as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), necessitates a thorough understanding of its metabolic pathways. The in vivo biotransformation of this compound is a complex process that significantly influences its pharmacological and toxicological profile. This technical guide provides an in-depth overview of the primary metabolic pathways of this compound, its major metabolites, and the analytical methodologies employed for their characterization and quantification.

Core Metabolic Pathways of this compound

In vivo, this compound undergoes extensive metabolism primarily through three main pathways: hydrolysis, N-oxidation, and glutathione conjugation. These pathways lead to the formation of several key metabolites, with their relative abundance varying depending on the biological system and experimental conditions.[1][2]

Hydrolysis to Arecaidine

The most prominent metabolic pathway for this compound is the hydrolysis of its methyl ester group to form arecaidine.[1][2][3] This reaction is catalyzed by carboxylesterases, primarily in the liver.[2] Arecaidine itself is a major metabolite and serves as a substrate for further biotransformation.[2][3]

N-Oxidation to this compound N-oxide

Another significant pathway involves the oxidation of the tertiary amine of this compound to form this compound N-oxide.[1][2] This reaction is catalyzed by flavin-containing monooxygenases (FMOs).[1] this compound N-oxide is considered an active metabolite and may contribute to the overall toxicity of this compound.[3]

Glutathione Conjugation and Mercapturic Acid Formation

This compound can undergo conjugation with glutathione (GSH), a critical cellular antioxidant. This process leads to the formation of this compound mercapturic acid (AREMA), which is ultimately excreted in the urine.[1][2] This pathway represents a detoxification mechanism, as it facilitates the elimination of the reactive this compound molecule.[1]

Double-Bond Reduction and Formation of N-Methylnipecotic Acid

In mice, a significant metabolic pathway involves the reduction of the double bond in the arecaidine metabolite, leading to the formation of N-methylnipecotic acid (NMPA).[1][2][3] NMPA is a major urinary metabolite in this species.[2]

The interplay of these pathways is crucial in determining the systemic exposure and potential toxicity of this compound. The following diagram illustrates the major metabolic transformations of this compound.

Quantitative Analysis of this compound Metabolites

The quantitative assessment of this compound and its metabolites is crucial for pharmacokinetic and toxicokinetic studies. The following table summarizes the reported quantitative data from a metabolomic study in mice.

| Metabolite | Percentage of Excreted Dose (0-12h Urine) |

| Unchanged this compound | 0.3 - 0.4% |

| Arecaidine | 7.1 - 13.1% |

| This compound N-oxide | 7.4 - 19.0% |

| N-Methylnipecotic Acid | 13.5 - 30.3% |

| Data from a study in mice following oral administration of this compound (20 mg/kg).[2] |

Experimental Protocols for Metabolite Analysis

The accurate identification and quantification of this compound and its metabolites in biological matrices require robust analytical methodologies. The following section details a typical experimental workflow for the analysis of this compound metabolites in urine using Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOFMS).[2]

Sample Preparation (Urine)

-

Dilution: Dilute urine samples with 5 volumes of water.

-

Centrifugation: Centrifuge the diluted samples at 14,000 rpm to remove particulate matter and proteins.[2]

-

Transfer: Transfer a 200 µL aliquot of the supernatant to an autosampler vial for UPLC-TOFMS analysis.[2]

UPLC-TOFMS Analysis

-

Chromatographic System: ACQUITY UPLC system (Waters Corp.).

-

Column: ACQUITY 1.7 µm C18 column (50 x 2.1 mm).[2]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

Initial: 100% A for 0.5 min

-

0.5 - 9.0 min: Gradient increase to 100% B

-

-

Flow Rate: 0.6 mL/min.

-

Mass Spectrometer: Waters Q-TOF Premier operating in positive-ion mode.[2]

The following diagram outlines the general workflow for this compound metabolite analysis.

Synthesis of Standards

The synthesis of authentic standards is essential for the unambiguous identification and accurate quantification of metabolites.

-

This compound N-oxide: Prepared by the oxidation of this compound using a suitable oxidizing agent like m-chloroperoxybenzoic acid.

-

This compound Mercapturic Acid: Synthesized by the reaction of this compound hydrobromide with N-acetylcysteine.[2]

Conclusion

The in vivo metabolism of this compound is a multifaceted process involving hydrolysis, N-oxidation, and glutathione conjugation as the primary pathways. These transformations lead to a variety of metabolites, with arecaidine and N-methylnipecotic acid (in mice) being particularly prominent. A comprehensive understanding of these metabolic pathways, facilitated by advanced analytical techniques such as UPLC-TOFMS, is paramount for elucidating the mechanisms of this compound-induced toxicity and for the development of potential strategies to mitigate its adverse health effects. This guide provides a foundational overview for researchers and professionals engaged in the study of this compound and its impact on human health.

References

- 1. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids this compound and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Acrolein, Crotonaldehyde, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quantification of this compound (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

the impact of arecoline on dopaminergic neuron firing rates

An In-depth Technical Guide on the Impact of Arecoline on Dopaminergic Neuron Firing Rates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, the primary psychoactive alkaloid in areca nuts, exerts a significant excitatory influence on the mesolimbic dopamine system.[1][2] This technical guide synthesizes the current understanding of how this compound modulates the electrophysiological properties of dopaminergic neurons, with a focus on firing rates and patterns. In vivo studies reveal that this compound administration leads to a marked increase in both the overall firing rate and, more critically, the burst firing activity of dopaminergic neurons within the ventral tegmental area (VTA).[1][3][4] This enhanced burst firing is a key mechanism for promoting substantial synaptic dopamine release, a phenomenon strongly linked to reward signaling and the reinforcing properties of addictive substances.[1] The primary mechanism of action is believed to be the agonism of cholinergic receptors, though the precise roles of muscarinic versus nicotinic subtypes are still under investigation.[1][5] This document provides a detailed overview of the quantitative effects, experimental methodologies, and underlying signaling pathways associated with this compound's impact on dopaminergic neurons.

Core Mechanism of Action

This compound functions as a non-selective partial agonist of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[2][6] Its psychoactive and stimulant effects are primarily attributed to its ability to cross the blood-brain barrier and modulate cholinergic signaling in the central nervous system.[6] The stimulant and addictive properties, in particular, are thought to arise from the subsequent increase in dopaminergic neurotransmission within the brain's mesolimbic pathway.

Dopaminergic neurons in the VTA, a critical hub for reward and motivation, are known to express both muscarinic and nicotinic acetylcholine receptors, making them susceptible to modulation by cholinergic agents like this compound.[1][7] The activation of these receptors by this compound leads to neuronal depolarization and an increase in action potential firing, which in turn elevates dopamine release in downstream structures like the nucleus accumbens.

Caption: Proposed signaling pathway of this compound's action on dopaminergic neurons.

Quantitative Impact on Neuronal Firing

Electrophysiological studies have quantified the excitatory effects of this compound on VTA dopaminergic neurons. A key study demonstrated that intravenous administration of this compound (0.2 mg/kg) significantly enhances firing activity compared to a saline control.[1][8] The effects are not uniform across all VTA neuron types; this compound selectively excites dopaminergic neurons without significantly altering the firing rates of neighboring GABAergic neurons.[1][3][4]

The most profound effect of this compound is on the pattern of firing. Dopaminergic neurons exhibit two primary modes of activity: tonic firing, a steady, pacemaker-like pattern, and burst firing, characterized by short, high-frequency clusters of spikes.[1] While tonic firing establishes a baseline level of dopamine, burst firing causes a much larger, transient increase in synaptic dopamine release and is strongly implicated in reward-seeking behaviors.[1] this compound treatment was found to dramatically increase burst firing activity.[1][3][4]

Table 1: Quantitative Effects of this compound (0.2 mg/kg, IV) on VTA Dopaminergic Neuron Activity

| Parameter | Pre-Arecoline (Baseline) | Post-Arecoline | Fold Change | Significance (p-value) |

| Firing Rate | ||||

| Mean Firing Rate (Hz) | 2.55 ± 0.31 | 4.31 ± 0.44 | ~1.7x | < 0.01 |

| Burst Firing Characteristics | ||||

| Burst Rate (events/min) | 0.93 ± 0.21 | 6.77 ± 0.81 | ~7.3x | < 0.01 |

| Burst Duration (ms) | 120.4 ± 8.7 | 158.6 ± 11.2 | ~1.3x | < 0.01 |

| Spikes per Burst | 2.89 ± 0.15 | 4.07 ± 0.23 | ~1.4x | < 0.01 |

Data synthesized from Lan et al. (2022). Values are represented as mean ± SEM.[1][3]

Detailed Experimental Protocols

The following methodology is based on the in vivo extracellular recording experiments used to characterize this compound's effects.[1][3][4]

Animal Subjects and Preparation

-

Species: Adult male Sprague-Dawley rats (250–300g).

-

Anesthesia: Urethane (1.2 g/kg, intraperitoneal injection). Anesthesia depth is monitored throughout the experiment by checking for the absence of paw-pinch and corneal reflexes.

-

Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A craniotomy is performed over the VTA (coordinates relative to bregma: AP -5.2 to -6.0 mm; ML +0.6 to +1.0 mm; DV -7.5 to -8.5 mm).[1]

-

Drug Administration: A catheter is inserted into the lateral tail vein for intravenous (IV) administration of this compound hydrobromide or saline.

In Vivo Single-Unit Electrophysiology

-

Recording Electrode: A glass microelectrode (impedance 5–15 MΩ) filled with 2% Pontamine Sky Blue in 0.5 M sodium acetate is lowered into the VTA using a hydraulic microdrive.

-

Neuron Identification: Dopaminergic neurons are identified based on established electrophysiological criteria:

-

A triphasic (positive-negative-positive) action potential with a long duration (>2.5 ms).[9]

-

A slow, irregular, or bursting firing pattern with a mean rate of 2–10 Hz.

-

Pharmacological confirmation: a transient inhibition of firing following IV administration of a D2 receptor agonist like quinpirole.[1]

-

-

Data Acquisition: Neuronal signals are amplified, filtered (band-pass 0.3–10 kHz), and digitized. Spike activity is monitored in real-time and recorded for offline analysis.

Experimental Procedure

-

Once a putative dopaminergic neuron is isolated and its signal is stable for at least 5 minutes, baseline firing activity is recorded for 10-15 minutes.

-

This compound (0.2 mg/kg) or an equivalent volume of saline is administered intravenously.

-

Neuronal activity is recorded continuously for at least 30 minutes post-injection to observe the full effect and recovery.

-

At the end of the recording, quinpirole is administered to confirm the dopaminergic phenotype of the neuron.

-

The recording site is marked by electrophoretically ejecting Pontamine Sky Blue from the electrode tip for later histological verification.

Data Analysis

-

Firing Rate: The mean firing rate is calculated in bins (e.g., 60-second intervals) before and after drug administration.[1]

-

Burst Analysis: Bursts are identified using specific criteria (e.g., an initial inter-spike interval <80 ms and a terminating interval >160 ms). Key parameters such as burst rate, burst duration, and the number of spikes per burst are quantified.[1]

-

Statistical Analysis: A two-way analysis of variance (ANOVA) is typically used to assess the effects of the drug over time, followed by post-hoc tests to compare specific time points to baseline.[1]

Caption: Experimental workflow for in vivo electrophysiological recording.

Implications for Areca Nut Dependence

The marked increase in VTA dopaminergic neuron activity, especially burst firing, provides a strong neurobiological basis for the addictive potential of this compound.[1][8] This mechanism is analogous to that of other highly addictive substances, which also derive their reinforcing properties from enhancing phasic dopamine release in the mesolimbic pathway.[1] The findings suggest that the dependency associated with long-term areca nut use is driven by this compound-induced dopaminergic hyperactivity.[1][10] This positions the cholinergic and dopaminergic systems as key targets for developing therapeutic interventions aimed at areca nut cessation.[1]

Future Research Directions

While the excitatory effect of this compound on dopaminergic neurons is clearly established, several questions remain:

-

Receptor Subtype Specificity: It is crucial to delineate the relative contributions of specific muscarinic (M1-M5) and nicotinic (e.g., α4β2, α6-containing) receptor subtypes to this excitatory effect.[1][5][7] This could be achieved using subtype-specific antagonists in conjunction with electrophysiological recordings.

-

Role of Metabolites: this compound is metabolized into several compounds.[1] Future studies should investigate whether these metabolites are also pharmacologically active and contribute to the observed effects on dopaminergic neurons.

-

Circuit-Level Effects: The current understanding is focused on the VTA. Investigating how this compound modulates the broader dopamine circuit, including inputs to the VTA and outputs to the nucleus accumbens and prefrontal cortex, would provide a more complete picture.

Conclusion

This compound robustly increases the firing rate and induces remarkable burst firing in ventral tegmental area dopaminergic neurons.[1][3][4] This action is mediated by its agonist activity at cholinergic receptors and results in enhanced phasic dopamine signaling, a key mechanism underlying its psychoactive and addictive properties. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and address the neurobiological impact of this widely used substance.

References

- 1. This compound Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 6. Frontiers | Modulation of neural activity and gene expression by this compound [frontiersin.org]

- 7. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electrophysiological properties of mouse dopamine neurons: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Arecoline's Dichotomous Affinity: A Technical Guide to its Interaction with Muscarinic and Nicotinic Receptors

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of arecoline, a primary psychoactive alkaloid in the areca nut, for muscarinic and nicotinic acetylcholine receptors. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of quantitative binding data, experimental methodologies, and the distinct signaling pathways activated by this compound.

Executive Summary

This compound exhibits a broad-spectrum activity across the cholinergic system, acting as a partial agonist at both muscarinic and nicotinic acetylcholine receptors. While it is generally characterized as a non-selective muscarinic agonist, it also demonstrates significant, albeit subtype-specific, activity at nicotinic receptors. This dual activity is crucial for understanding its complex pharmacological profile, including its psychoactive and addictive properties. This guide synthesizes available data to present a clear comparison of this compound's binding and functional potencies at these two major classes of cholinergic receptors.

Quantitative Binding Affinity of this compound

The following tables summarize the quantitative data on this compound's binding affinity and functional potency at various muscarinic and nicotinic receptor subtypes.

Table 1: this compound Binding Affinity for Muscarinic Receptor Subtypes

| Receptor Subtype | Parameter | Value (nM) |

| M1 | EC50 | 7[1] |

| M2 | EC50 | 95[1] |

| M3 | EC50 | 11[1] |

| M4 | EC50 | 410[1] |

| M5 | EC50 | 69[1] |

Table 2: this compound Binding Affinity and Efficacy for Nicotinic Receptor Subtypes

| Receptor Subtype | Parameter | Value |

| High Sensitivity (HS) α4β2 | EC50 | 14,000 nM |

| α6-containing | EC50 | 21,000 nM |

| Low Sensitivity (LS) α4β2 | EC50 | 75,000 nM |

| α4* and α6* Receptors | Efficacy | ~6-10% (partial agonist) |

| α7 | Activity | Silent Agonist |

| α7 (inhibition of ACh response) | IC50 | >1,000,000 nM |

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies, primarily radioligand binding assays and functional assays using Xenopus oocytes.

Radioligand Binding Assay for Muscarinic Receptors

This method is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the target muscarinic receptor subtype are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

A fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competing ligand (this compound) are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-